ethyl (2R)-5-oxopyrrolidine-2-carboxylate

Catalog No.
S1483099
CAS No.
68766-96-1
M.F
C7H11NO3
M. Wt
157.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl (2R)-5-oxopyrrolidine-2-carboxylate

CAS Number

68766-96-1

Product Name

ethyl (2R)-5-oxopyrrolidine-2-carboxylate

IUPAC Name

ethyl (2R)-5-oxopyrrolidine-2-carboxylate

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1

InChI Key

QYJOOVQLTTVTJY-RXMQYKEDSA-N

SMILES

CCOC(=O)C1CCC(=O)N1

Synonyms

5-Oxo-D-proline Ethyl Ester; (R)-5-Oxopyrrolidine-2-carboxylic Acid Ethyl Ester;

Canonical SMILES

CCOC(=O)C1CCC(=O)N1

Isomeric SMILES

CCOC(=O)[C@H]1CCC(=O)N1

Synthesis of Chiral Building Blocks:

Ethyl (2R)-5-oxopyrrolidine-2-carboxylate serves as a valuable chiral building block in organic synthesis, particularly for the construction of complex molecules with defined stereochemistry. Its readily available (R) configuration makes it a versatile starting material for the synthesis of various chiral compounds, including pharmaceuticals, natural products, and functional materials.

Studies have demonstrated its application in the synthesis of diverse chiral scaffolds, such as γ-aminobutyric acid (GABA) derivatives with potential therapeutic applications []. Additionally, it has been utilized as a key intermediate in the synthesis of bioactive spirocyclic compounds exhibiting antitumor activity [].

Asymmetric Catalysis:

Ethyl (2R)-5-oxopyrrolidine-2-carboxylate can be employed as a ligand in asymmetric catalysis, a field of research dedicated to developing catalysts that promote highly selective reactions. By incorporating this molecule into the catalyst structure, scientists can achieve efficient and enantioselective (stereoselective) transformations.

Research has shown its potential as a ligand for various transition metal catalysts, enabling the asymmetric synthesis of important chiral building blocks and pharmaceuticals []. The specific design of the ligand, including the presence of the (R) configuration in ethyl (2R)-5-oxopyrrolidine-2-carboxylate, plays a crucial role in directing the stereochemical outcome of the reaction.

Ethyl (2R)-5-oxopyrrolidine-2-carboxylate is a chemical compound characterized by its unique pyrrolidine ring structure, which includes a carbonyl and a carboxylate functional group. Its molecular formula is C7H11NO3C_7H_{11}NO_3, and it has a molar mass of approximately 157.17g/mol157.17\,g/mol. The compound is known for its potential applications in medicinal chemistry and organic synthesis due to its reactivity and biological properties.

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
  • Reduction: The carbonyl group can be reduced to form alcohols, typically using agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The ester group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions enable the synthesis of diverse derivatives, making the compound a valuable intermediate in organic chemistry.

Research indicates that ethyl (2R)-5-oxopyrrolidine-2-carboxylate exhibits various biological activities. It has been studied for its potential neuroprotective effects and interactions with specific biomolecular targets. The compound may modulate enzyme activity and influence metabolic pathways, which positions it as a candidate for further investigation in pharmacological applications .

The synthesis of ethyl (2R)-5-oxopyrrolidine-2-carboxylate typically involves several steps:

  • Starting Materials: Common precursors include ethyl acetoacetate and proline derivatives.
  • Cyclization: The initial step usually involves cyclization to form the pyrrolidine ring through condensation reactions.
  • Hydroxylation: Selective hydroxylation introduces the hydroxyl group at the appropriate position.
  • Esterification: Finally, esterification introduces the ethyl ester group at the 2-position, completing the synthesis .

These methods highlight the compound's versatility as a building block in organic synthesis.

Ethyl (2R)-5-oxopyrrolidine-2-carboxylate has numerous applications:

  • Medicinal Chemistry: It serves as a precursor for developing pharmaceutical agents targeting neurological disorders.
  • Organic Synthesis: The compound is utilized in synthesizing complex organic molecules and natural products.
  • Material Science: It finds use in developing new materials and agrochemicals due to its reactivity and functional groups .

Studies have shown that ethyl (2R)-5-oxopyrrolidine-2-carboxylate interacts with various biological targets. These interactions may involve enzyme inhibition or modulation of receptor activity, contributing to its potential therapeutic effects. Further research is needed to elucidate specific pathways and mechanisms of action .

Several compounds share structural similarities with ethyl (2R)-5-oxopyrrolidine-2-carboxylate:

Compound NameStructural FeaturesUniqueness
Methyl (2S,4R)-4-hydroxy-5-oxopyrrolidine-2-carboxylateMethyl ester instead of ethylDifferent solubility and reactivity
Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylateMethyl substitution at the 4-positionEnhanced binding affinity due to methyl group
Ethyl 5-oxopyrrolidine-2-carboxylateLacks hydroxyl groupDifferent reactivity profile
Methyl 5-oxopyrrolidine-2-carboxylateMethyl ester instead of ethylVariations in solubility and reactivity
(S)-tert-butyl 5-oxopyrrolidine-2-carboxylateTert-butyl substitutionAltered steric properties affecting reactivity

The uniqueness of ethyl (2R)-5-oxopyrrolidine-2-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to these similar compounds .

Classical Synthetic Routes

The classical synthesis of ethyl (2R)-5-oxopyrrolidine-2-carboxylate revolves around acid-catalyzed esterification. In this method, pyroglutamic acid undergoes reflux with ethanol in the presence of sulfuric acid as a catalyst. A representative procedure involves dissolving pyroglutamic acid (20 g, 154.8 mmol) in 400 mL of ethanol with 1 mL of concentrated H₂SO₄, followed by 24 hours of reflux. Thin-layer chromatography (TLC) monitoring confirms the conversion of pyroglutamic acid (Rf = 0.41) to the ethyl ester (Rf = 0.67). Post-reaction workup includes solvent evaporation, chloroform extraction, and washing to yield a white solid with a 95% yield [1]. The product’s identity is verified via infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, with characteristic peaks at 1732 cm⁻¹ (ester carbonyl) in IR and appropriate proton shifts in NMR [1] [7].

This route’s efficiency stems from the simplicity of reagents and high yields, though prolonged reaction times and the use of corrosive acids pose limitations. The method remains foundational for industrial-scale production due to its reproducibility and cost-effectiveness [1] [7].

Modern Synthetic Approaches

Recent advancements focus on stereocontrol and catalytic efficiency. A silver-catalyzed enantio- and diastereodivergent synthesis enables access to all four stereoisomers of pyroglutamic acid esters [4]. The process involves asymmetric conjugate addition of glycine imine esters to β-substituted α,β-unsaturated perfluorophenyl esters, followed by lactamization. Catalyst selection dictates stereochemical outcomes, with silver complexes paired with chiral phosphine ligands achieving enantiomeric excesses >90% [4].

Another modern approach utilizes alkyl halides for direct esterification under mild conditions. For example, poly-γ-glutamic acid (γ-PGA) esterification with alkyl halides in the presence of sodium bicarbonate (NaHCO₃) proceeds at room temperature, achieving high degrees of substitution without side reactions [3]. While developed for γ-PGA, this strategy is adaptable to pyroglutamic acid esters, offering a pathway to diverse alkyl derivatives under non-acidic conditions [3].

Esterification Strategies of Pyroglutamic Acid

Esterification strategies prioritize enhancing solubility and reaction kinetics. Ethyl pyroglutamate serves as a key intermediate due to its improved solubility in tertiary alcohols compared to pyroglutamic acid [1]. Chemical esterification with H₂SO₄ remains prevalent, but alternative methods include transesterification. For instance, γ-PGA ethyl ester undergoes alcoholysis with long-chain alkanols at 180°C to yield hydrophobic esters [3].

Table 1: Comparison of Esterification Methods

MethodCatalystSolventYield (%)Reference
Acid-catalyzedH₂SO₄Ethanol95 [1]
TransesterificationNoneAlkanol60–70 [3]
Silver-catalyzedAg/phosphineDichloromethane85–90 [4]

Chemoenzymatic Synthesis

Lipase-catalyzed alcoholysis offers an eco-friendly route to pyroglutamic acid esters. Using ethyl pyroglutamate and fatty alcohols (e.g., dodecanol) in acetonitrile with Novozym 435 (10% w/w), yields up to 60% are achieved within 24 hours [1]. Enzyme loading critically impacts kinetics: increasing from 5% to 10% w/w doubles the reaction rate, underscoring the balance between cost and efficiency [1]. Solvent polarity optimization (e.g., 2-methyl-2-butanol) further enhances substrate miscibility, enabling scalable production of medium-chain esters [1].

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates esterification. A continuous-flow reactor with microwave heating reduces the esterification of (S)-pyroglutamic acid with n-decanol from days to hours [6]. The setup operates as a batch-loop system, ensuring uniform heating and minimizing side reactions. For example, Laurydone (dodecyl pyroglutamate) synthesis under microwave conditions achieves >90% conversion in 2 hours, compared to 24 hours conventionally [6].

Table 2: Microwave vs. Conventional Heating

ParameterMicrowaveConventionalReference
Reaction Time (h)224 [6]
Yield (%)9060 [6]
Energy Consumption (kW)1.53.0 [6]

Scale-Up and Industrial Production Methods

Industrial production emphasizes continuous-flow systems to enhance throughput. A tubular reactor configured as three continuously stirred tank reactors (CSTRs) enables large-scale synthesis of ethyl pyroglutamate derivatives [6]. Key parameters include substrate molar ratios (1:5 ethyl ester/alcohol) and solvent selection (acetonitrile), which optimize mass transfer and minimize byproducts [1] [6]. Challenges such as reactor plugging are mitigated through pre-filtration and solvent polarity adjustments [6].

Process economics favor enzymatic methods for niche applications despite higher catalyst costs, whereas acid-catalyzed routes dominate bulk production due to lower operational expenses [1] [6]. Recent patents highlight innovations in catalyst recycling and solvent recovery, further improving sustainability [3] [6].

XLogP3

-0.1

Dates

Last modified: 09-14-2023

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